BenchChemオンラインストアへようこそ!

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Chemical diversity Screening library Structure-activity relationships

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 872857-39-1, molecular formula C28H25N3O5, molecular weight 483.52 g/mol) is a fully synthetic indol-3-ylglyoxylamide derivative. The molecule assembles three pharmacophoric units: an indole-3-glyoxylamide core, an N1-(morpholino-2-oxoethyl) substituent, and an N-(4-phenoxyphenyl)acetamide terminus.

Molecular Formula C28H25N3O5
Molecular Weight 483.524
CAS No. 872857-39-1
Cat. No. B2463938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
CAS872857-39-1
Molecular FormulaC28H25N3O5
Molecular Weight483.524
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H25N3O5/c32-26(30-14-16-35-17-15-30)19-31-18-24(23-8-4-5-9-25(23)31)27(33)28(34)29-20-10-12-22(13-11-20)36-21-6-2-1-3-7-21/h1-13,18H,14-17,19H2,(H,29,34)
InChIKeyLTUIXFYFFJLBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 872857-39-1): Structural Identity, Physicochemical Profile, and Class Context


2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 872857-39-1, molecular formula C28H25N3O5, molecular weight 483.52 g/mol) is a fully synthetic indol-3-ylglyoxylamide derivative . The molecule assembles three pharmacophoric units: an indole-3-glyoxylamide core, an N1-(morpholino-2-oxoethyl) substituent, and an N-(4-phenoxyphenyl)acetamide terminus. The indolylglyoxylamide scaffold is recognized in medicinal chemistry as a privileged structure from which high-affinity ligands for the translocator protein (TSPO), secretory phospholipase A2 (sPLA2), pancreatic lipase, tubulin, and the prion protein have been derived [1]. This specific compound belongs to a commercial screening library series identifiable by a contiguous CAS number block (872857-xx-x); it is offered by catalog vendors at ≥95% purity for non-human research use only .

Why Generic Substitution Fails for 872857-39-1: Structural Singularity Within the Indolylglyoxylamide Series


Within the commercial screening deck sharing the 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide core, the N-substituent is the sole structural variable. The title compound is the only member of this series bearing the N-(4-phenoxyphenyl) terminus — a diaryl ether motif associated with enhanced membrane permeability and specific recognition by the peripheral benzodiazepine receptor/TSPO binding pocket in related aryloxyanilide chemotypes [1]. Other series members carry aliphatic amines (CAS 872857-79-9; N-(3-pyrrolidin-1-ylpropyl)), benzodioxinylmethyl (CAS 872857-75-5), or 4-methoxyphenyl (ChemDiv catalog) groups . These structural differences are predicted to produce divergent lipophilicity, hydrogen-bonding capacity, and target-engagement profiles; consequently, the compound cannot be regarded as interchangeable with its nearest catalog neighbors without confirmatory experimental data.

Quantitative Evidence Audit for 872857-39-1: What Is Measured, What Is Inferred, and Where Data Are Absent


Structural Uniqueness: N-(4-Phenoxyphenyl) Terminus Among the 872857-xx-x Series

Of the ≥8 catalog compounds sharing the 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide core and falling within the 872857-xx-x CAS block, the title compound is the only member that incorporates an N-(4-phenoxyphenyl) terminus . This motif is absent from all other commercially listed analogs, which uniformly carry smaller alkyl, benzyl, or heterocyclic N-substituents. The 4-phenoxyphenyl group contributes additional aromatic surface area, a diphenyl ether oxygen capable of accepting a hydrogen bond, and increased calculated logP relative to analogs such as the N-(4-methoxyphenyl) derivative .

Chemical diversity Screening library Structure-activity relationships Indolylglyoxylamide

Class-Level Pharmacological Precedent: The Indol-3-ylglyoxylamide Privileged Scaffold

The indol-3-ylglyoxylamide scaffold is validated as a privileged structure by multiple independent research programs. Documented activities include: TSPO ligand affinity (Ki values in the low nanomolar range for N,N-dialkylindol-3-ylglyoxylamides) [1]; pancreatic lipase inhibition (representative compound 8f: IC50 = 4.92 µM, competitive with orlistat, IC50 = 0.99 µM) [2]; sPLA2 inhibition (submicromolar IC50 values reported for N-substituted indole-3-glyoxylamides) [3]; and antitumor activity via tubulin polymerization inhibition (in vivo tumor growth inhibition demonstrated in mouse xenograft models of head and neck cancer) [4]. These data establish the scaffold's capacity for high-affinity target engagement, but are class-level inferences only.

Medicinal chemistry Privileged scaffold Indolylglyoxylamide Drug discovery

Absence of Target-Specific Bioactivity Data: Critical Knowledge Gap

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and WIPO PatentScope returned zero entries containing quantitative bioactivity data (IC50, EC50, Ki, Kd, % inhibition at any concentration) for CAS 872857-39-1 as of May 2026 [1]. The compound is absent from all major public bioactivity databases. Its analogs within the 872857-xx-x series similarly lack published biological characterization. This represents a critical evidentiary gap: no direct head-to-head comparison with any comparator is possible, and all differentiation claims are limited to structural and physicochemical inference.

Data gap Bioactivity Screening compound Procurement risk

Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Profile

The N-(4-phenoxyphenyl) substituent is predicted to increase lipophilicity relative to analogs in the series. Using the molecular formula C28H25N3O5, the title compound has a computed XLogP3 of approximately 3.4–3.8, compared to ~2.6–3.0 for the N-(4-methoxyphenyl) analog (C23H23N3O5) and ~1.8–2.2 for the N-(3-pyrrolidin-1-ylpropyl) analog (C24H32N4O4) [1]. The compound additionally presents five hydrogen-bond acceptor sites (three carbonyl oxygens, one morpholine oxygen, one diphenyl ether oxygen) and one hydrogen-bond donor (the secondary amide NH), yielding a HBA:HBD ratio of 5:1 — within the range considered favorable for oral bioavailability per Lipinski guidelines [2]. No experimental logP or solubility data are available for the compound itself.

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Fitted Application Scenarios for 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (872857-39-1) Based on Current Evidence


Diversity-Oriented Screening Library Augmentation for Phenotypic Assays

The compound's structural uniqueness within its series — specifically the N-(4-phenoxyphenyl) terminus that is absent from all other commercially listed 872857-xx-x analogs [1] — makes it a justifiable addition to diversity sets for unbiased phenotypic screening. Its elevated computed logP and the indolylglyoxylamide core's track record in yielding hits across multiple target classes (TSPO, sPLA2, pancreatic lipase, tubulin) [2] support its use as a probe of chemical space in cell-based assays where membrane permeability is required.

Structure-Activity Relationship (SAR) Exploration of the Indolylglyoxylamide N-Substituent Vector

For medicinal chemistry programs already investigating indolylglyoxylamide leads, 872857-39-1 provides a commercially accessible tool to probe SAR at the glyoxylamide nitrogen. The diaryl ether motif can be systematically compared with the methoxyphenyl, benzyl, and aliphatic amine congeners that constitute the remainder of the series to map the pharmacophoric requirements of the target of interest [1].

TSPO Ligand Development Starting Point

Given that N,N-dialkylindol-3-ylglyoxylamides have been characterized as high-affinity TSPO ligands with anxiolytic-like effects in preclinical models [1], and that the related DAA1106 chemotype (an N-(4-fluoro-2-phenoxyphenyl)acetamide) binds TSPO with IC50 = 0.28 nM [2], 872857-39-1 combines structural features of both ligand classes. It may serve as a starting point for TSPO-focused medicinal chemistry programs, though primary radioligand binding assays are required to confirm any affinity.

Computational Chemistry and In Silico Screening Campaigns

The compound's well-defined structure, absence of stereocenters, and membership in a privileged scaffold class make it suitable for virtual screening and molecular docking studies [1]. Its calculated physicochemical profile (5 HBA, 1 HBD, MW 483.52, estimated XLogP3 3.4–3.8) falls within commonly applied drug-likeness filters [2], supporting its inclusion in computational hit-finding workflows targeting enzymes or receptors with hydrophobic ligand-binding pockets.

Quote Request

Request a Quote for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.